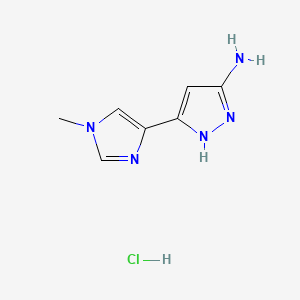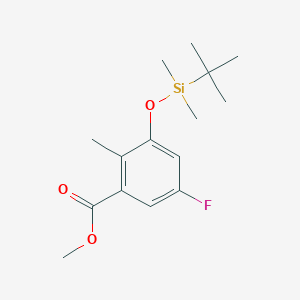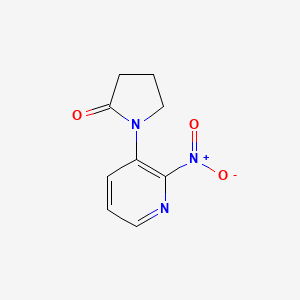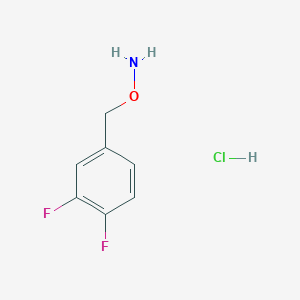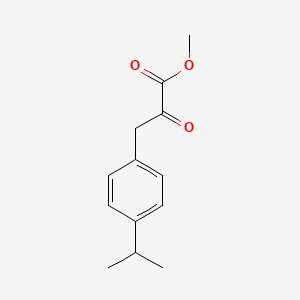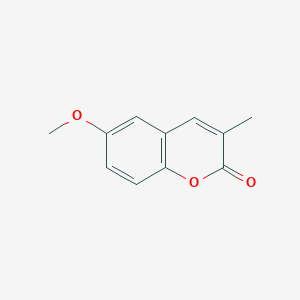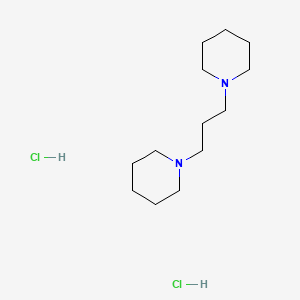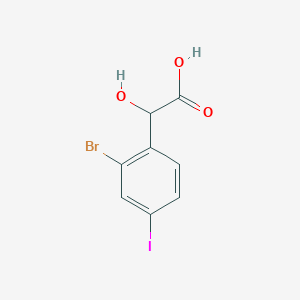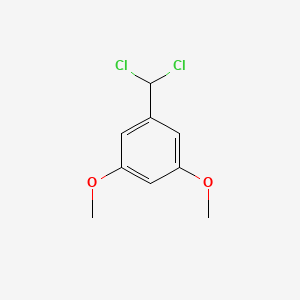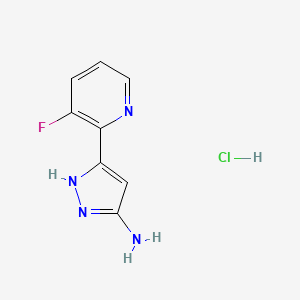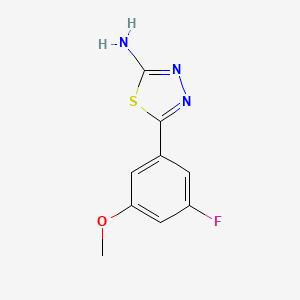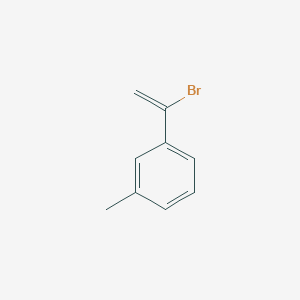
3-(1-Bromovinyl)toluene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Bromovinyl)toluene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a toluene (methylbenzene) core with a bromovinyl group attached to the third carbon of the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1-Bromovinyl)toluene can be synthesized through several methods. One common approach involves the bromination of 3-vinyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an inert solvent like carbon tetrachloride at elevated temperatures to facilitate the formation of the bromovinyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Bromovinyl)toluene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: Reduction of the bromovinyl group can yield the corresponding alkene or alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include benzaldehyde or benzoic acid derivatives.
Reduction: Products include ethylbenzene or other alkylbenzenes.
Applications De Recherche Scientifique
3-(1-Bromovinyl)toluene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aromatic compounds.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(1-Bromovinyl)toluene involves its interaction with various molecular targets through its bromovinyl group. The bromine atom can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Vinyltoluene: Lacks the bromine atom, making it less reactive in certain substitution reactions.
3-Bromotoluene: Lacks the vinyl group, limiting its ability to participate in addition reactions.
Styrene: Similar vinyl group but lacks the methyl group on the benzene ring.
Uniqueness
3-(1-Bromovinyl)toluene is unique due to the presence of both a bromine atom and a vinyl group, allowing it to participate in a wider range of chemical reactions compared to its similar compounds. This dual functionality makes it a valuable intermediate in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C9H9Br |
|---|---|
Poids moléculaire |
197.07 g/mol |
Nom IUPAC |
1-(1-bromoethenyl)-3-methylbenzene |
InChI |
InChI=1S/C9H9Br/c1-7-4-3-5-9(6-7)8(2)10/h3-6H,2H2,1H3 |
Clé InChI |
WACFDXBFWBVNET-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)C(=C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


